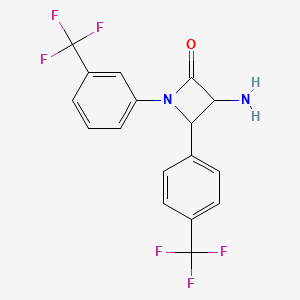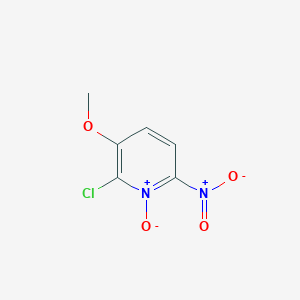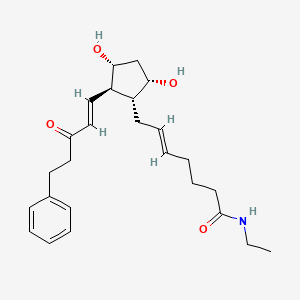
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of two trifluoromethylphenyl groups and an amino group attached to the azetidinone ring. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
-
Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. The imine can be prepared by the condensation of an amine with an aldehyde or ketone, while the ketene can be generated from an acid chloride or by the thermal decomposition of a diazoketone.
-
Introduction of Trifluoromethyl Groups: : The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
-
Amination: : The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce the trifluoromethyl groups to methyl groups.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Azetidine derivatives or methyl-substituted compounds.
Substitution: Various substituted azetidinone derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-phenylazetidin-2-one: Similar structure but lacks one trifluoromethyl group.
3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure but lacks one trifluoromethyl group.
3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-methylphenyl)azetidin-2-one: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of two trifluoromethyl groups in 3-Amino-1-(3-(trifluoromethyl)phenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H12F6N2O |
|---|---|
Poids moléculaire |
374.28 g/mol |
Nom IUPAC |
3-amino-1-[3-(trifluoromethyl)phenyl]-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H12F6N2O/c18-16(19,20)10-6-4-9(5-7-10)14-13(24)15(26)25(14)12-3-1-2-11(8-12)17(21,22)23/h1-8,13-14H,24H2 |
Clé InChI |
UFEYVZRYSCCQAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)



![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)





![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(8-hydroxyoctyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14794345.png)
![(9bS)-6-methoxy-9b-methyl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B14794346.png)


